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Compound of Interest

Compound Name: Butyl 4-chlorobenzoate

CAS No.: 27942-64-9

Cat. No.: B1267494

Get Quote

Spectroscopic Analysis and Data Interpretation:
Butyl 4-Chlorobenzoate
Executive Summary
Butyl 4-chlorobenzoate (B4CB) serves as a critical model compound in organic synthesis and

analytical method development. Structurally, it combines a lipophilic butyl chain with a para-

substituted halogenated aromatic ring. This guide provides a definitive spectroscopic profile of

B4CB, contrasting it with its primary alternatives: Methyl 4-chlorobenzoate (M4CB) and the

parent 4-Chlorobenzoic acid (4-CBA).

Key Differentiators:

Chromatographic Resolution: The butyl group significantly increases hydrophobicity (LogP

~4.4) compared to the methyl analog (LogP ~2.9), providing superior retention and

separation on C18 reverse-phase columns.
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NMR Distinctiveness: The butyl chain offers a unique multiplet signature that avoids the

common singlet overlap issues seen with methyl esters in complex matrices.

Volatility: Lower volatility than M4CB makes B4CB a more stable standard for high-vacuum

applications.

Structural Context & Comparative Baseline[1]
To interpret data accurately, one must first understand the structural competitors. The following

table summarizes the physicochemical divergence.

Table 1: Comparative Physicochemical Profile[2]

Feature
Butyl 4-
chlorobenzoate
(Target)

Methyl 4-
chlorobenzoate
(Alternative)

4-Chlorobenzoic
Acid (Precursor)

Formula C₁₁H₁₃ClO₂ C₈H₇ClO₂ C₇H₅ClO₂

MW ( g/mol ) 212.67 170.59 156.57

State (RT)
Viscous Oil / Low Melt

Solid
Solid (MP: 42-44 °C)

Solid (MP: 239-241

°C)

LogP (Est.) ~4.4 2.9 2.7

Key NMR Signal
Triplet (~4.3 ppm) +

Multiplets
Singlet (~3.9 ppm)

Broad Singlet (~11-13

ppm)

MS Base Peak m/z 139 (Acylium ion) m/z 139 (Acylium ion) m/z 139 (Acylium ion)

Spectroscopic Profiling (The Core)
This section details the specific spectral fingerprints required for positive identification.

A. Proton NMR ( H-NMR)
The

H-NMR spectrum of B4CB is characterized by a classic AA'BB' aromatic system and a distinct
butyl chain pattern.
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Aromatic Region (7.3 – 8.0 ppm):

7.95 (d/m, 2H): Protons ortho to the carbonyl group. Deshielded by the electron-
withdrawing ester.

7.36 (d/m, 2H): Protons ortho to the chlorine. Shielded relative to the carbonyl protons but
deshielded by the halogen.

Interpretation: The symmetry of these peaks confirms para-substitution. If the pattern

becomes complex/asymmetric, suspect ortho or meta isomers.

Aliphatic Region (0.9 – 4.4 ppm):

4.33 (t,

Hz, 2H):

. The triplet splitting arises from the adjacent methylene group.

1.75 (m, 2H):

. Quintet-like multiplet.

1.45 (m, 2H):

. Sextet-like multiplet.

0.96 (t, 3H): Terminal

.

B. Carbon NMR ( C-NMR)
Crucial for confirming the carbon skeleton and oxidation state.

165.5: Carbonyl (

).

139.1: Quaternary aromatic

.
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130.8 & 128.5: Aromatic

signals.

64.9:

(Key differentiator from methyl ester, which appears ~52 ppm).

13.6: Terminal methyl.

C. Mass Spectrometry (EI-MS)
The mass spectrum provides the definitive "Chlorine Fingerprint."

Molecular Ion: Distinct cluster at m/z 212 (M) and 214 (M+2) in a 3:1 intensity ratio. This

confirms the presence of a single chlorine atom.[1]

Fragmentation Pathway:

m/z 139/141: Base peak. Loss of the butoxy group (

). This forms the stable 4-chlorobenzoyl cation (acylium ion).

m/z 111/113: Loss of CO from the acylium ion, forming the chlorophenyl cation.

Experimental Protocol: Synthesis & Purification
Trustworthiness & Self-Validation: This protocol uses a Fischer Esterification driven by the

removal of water.[2] The "Self-Validation" step ensures you do not proceed with impure

material.

Reagents
4-Chlorobenzoic acid (1.0 eq)

n-Butanol (Excess, acts as solvent)

Sulfuric Acid (Catalytic, Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobenzoic-Acid
https://www.masterorganicchemistry.com/2022/11/16/fischer-esterification/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267494?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


SO

)

Workflow Diagram

Reactants
(Acid + Butanol)

Reflux (4-6 hrs)
Cat. H2SO4

 Heat Workup
Wash: NaHCO3 (sat)

 Cool & Dilute Drying
(Na2SO4)

 Org. Layer Purification
Distillation/Column

 Conc. Validation
TLC / NMR

 Analyze

Click to download full resolution via product page

Caption: Step-by-step Fischer esterification workflow for B4CB synthesis.

Detailed Steps
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzoic

acid (10 mmol) in n-butanol (10 mL).

Catalysis: Slowly add concentrated H

SO

(0.5 mL).

Reaction: Attach a reflux condenser. Heat to reflux (approx. 120°C) for 4–6 hours. Optional:

Use a Dean-Stark trap to improve yield by removing water.

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL).

Critical Step: Wash the organic layer twice with saturated NaHCOngcontent-ng-

c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

. This removes unreacted starting acid.

Wash once with brine.

Isolation: Dry organic layer over anhydrous Na

SO
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, filter, and concentrate under reduced pressure.

Purification: If the residue is impure (check TLC), purify via silica gel column chromatography

(Hexane:EtOAc 9:1).

Self-Validation System
TLC Check: Spot the crude product alongside the starting material (4-chlorobenzoic acid).

Success Criteria: The starting material spot (low R

, streaks) must be absent. The product spot should be high R

and UV active.

Acidity Check: If the product smells sharp (acidic) or shows a broad OH peak >10 ppm in

NMR, the NaHCO

wash was insufficient. Repeat wash.[3]

Analytical Decision Logic
When analyzing an unknown sample suspected to be B4CB, follow this logic flow to confirm

identity and purity.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://m.youtube.com/watch?v=LL-WH2ktFGU
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267494?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Sample

IR: C=O Peak
@ ~1720 cm-1?

MS: Isotope Pattern
3:1 (M : M+2)?

Yes

Reject / Re-evaluate

No (Not an ester)

1H NMR: Triplet
@ ~4.3 ppm?

Yes (Chlorine present)

No (Not chlorinated)

Confirmed:
Butyl 4-chlorobenzoate

Yes (Butyl ester) No (Likely Methyl/Ethyl)

Click to download full resolution via product page

Caption: Decision tree for spectroscopic confirmation of Butyl 4-chlorobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-chlorobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-chlorobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-chlorobenzoate
https://www.benchchem.com/product/b1267494?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobenzoic-Acid
https://www.masterorganicchemistry.com/2022/11/16/fischer-esterification/
https://m.youtube.com/watch?v=LL-WH2ktFGU
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-chlorobenzoate
https://www.benchchem.com/product/b1267494/docs#spectroscopic-analysis-and-data-interpretation-for-butyl-4-chlorobenzoate
https://www.benchchem.com/product/b1267494/docs#spectroscopic-analysis-and-data-interpretation-for-butyl-4-chlorobenzoate
https://www.benchchem.com/product/b1267494/docs#spectroscopic-analysis-and-data-interpretation-for-butyl-4-chlorobenzoate
https://www.benchchem.com/product/b1267494/docs#spectroscopic-analysis-and-data-interpretation-for-butyl-4-chlorobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267494?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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